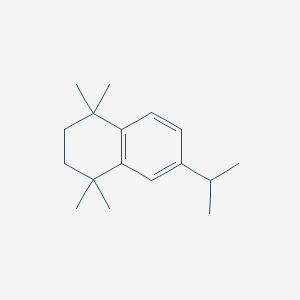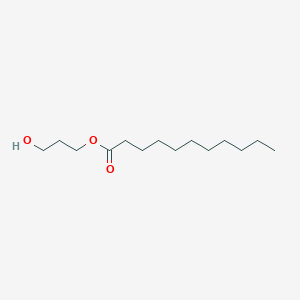
3-Hydroxypropyl undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropyl undecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-hydroxypropyl alcohol with undecanoic acid. This compound is characterized by its long hydrocarbon chain and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypropyl undecanoate typically involves the esterification reaction between 3-hydroxypropyl alcohol and undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypropyl undecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or substituted esters.
Applications De Recherche Scientifique
3-Hydroxypropyl undecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of lipid metabolism and as a model compound for ester hydrolysis.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3-hydroxypropyl undecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the long hydrocarbon chain can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxypropyl decanoate
- 3-Hydroxypropyl dodecanoate
- 3-Hydroxypropyl octanoate
Uniqueness
3-Hydroxypropyl undecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain esters, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a variety of applications in different fields.
Propriétés
Numéro CAS |
94392-57-1 |
|---|---|
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
3-hydroxypropyl undecanoate |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)17-13-10-12-15/h15H,2-13H2,1H3 |
Clé InChI |
YZRVULJUPBQUAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


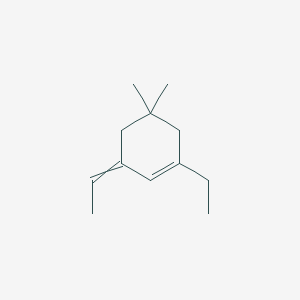
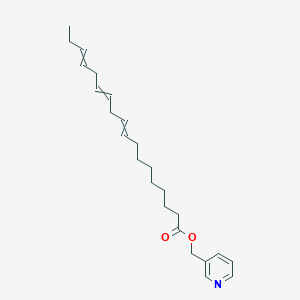
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
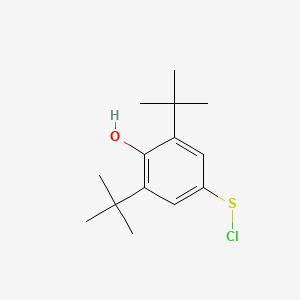
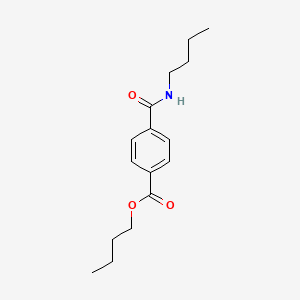
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)

![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

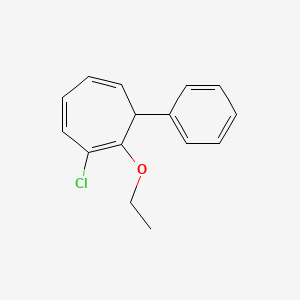
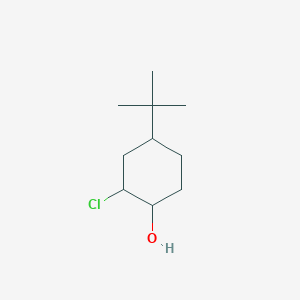
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
